Cas no 1388076-43-4 ((2-fluoro-6-methoxyphenyl)hydrazine)

(2-fluoro-6-methoxyphenyl)hydrazine 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-6-methoxyphenylhydrazine
- (2-fluoro-6-methoxyphenyl)hydrazine
-
- インチ: 1S/C7H9FN2O/c1-11-6-4-2-3-5(8)7(6)10-9/h2-4,10H,9H2,1H3
- InChIKey: WNKHCLMSYNFDEX-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1NN)OC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- トポロジー分子極性表面積: 47.3
- 疎水性パラメータ計算基準値(XlogP): 1.2
(2-fluoro-6-methoxyphenyl)hydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1842795-0.05g |
(2-fluoro-6-methoxyphenyl)hydrazine |
1388076-43-4 | 0.05g |
$587.0 | 2023-09-19 | ||
Enamine | EN300-1842795-5.0g |
(2-fluoro-6-methoxyphenyl)hydrazine |
1388076-43-4 | 5g |
$2940.0 | 2023-06-03 | ||
Enamine | EN300-1842795-10.0g |
(2-fluoro-6-methoxyphenyl)hydrazine |
1388076-43-4 | 10g |
$4360.0 | 2023-06-03 | ||
Enamine | EN300-1842795-1g |
(2-fluoro-6-methoxyphenyl)hydrazine |
1388076-43-4 | 1g |
$699.0 | 2023-09-19 | ||
Enamine | EN300-1842795-10g |
(2-fluoro-6-methoxyphenyl)hydrazine |
1388076-43-4 | 10g |
$3007.0 | 2023-09-19 | ||
Alichem | A250001000-500mg |
2-Fluoro-6-methoxyphenylhydrazine |
1388076-43-4 | 98% | 500mg |
1,009.40 USD | 2021-06-15 | |
Alichem | A250001000-1g |
2-Fluoro-6-methoxyphenylhydrazine |
1388076-43-4 | 98% | 1g |
1,651.30 USD | 2021-06-15 | |
Alichem | A250001000-250mg |
2-Fluoro-6-methoxyphenylhydrazine |
1388076-43-4 | 98% | 250mg |
734.40 USD | 2021-06-15 | |
Enamine | EN300-1842795-0.1g |
(2-fluoro-6-methoxyphenyl)hydrazine |
1388076-43-4 | 0.1g |
$615.0 | 2023-09-19 | ||
Enamine | EN300-1842795-1.0g |
(2-fluoro-6-methoxyphenyl)hydrazine |
1388076-43-4 | 1g |
$1014.0 | 2023-06-03 |
(2-fluoro-6-methoxyphenyl)hydrazine 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
(2-fluoro-6-methoxyphenyl)hydrazineに関する追加情報
(2-Fluoro-6-methoxyphenyl)hydrazine: A Comprehensive Overview of CAS No. 1388076-43-4
(2-Fluoro-6-methoxyphenyl)hydrazine (CAS No. 1388076-43-4) is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This hydrazine derivative is characterized by its unique molecular structure, which includes a fluoro and methoxy substituent on the phenyl ring, making it an attractive building block for various chemical reactions and biological studies.
The molecular formula of (2-Fluoro-6-methoxyphenyl)hydrazine is C8H10FN2O, and its molecular weight is approximately 165.17 g/mol. The compound exists as a colorless to pale yellow liquid at room temperature and has a boiling point of around 195°C. Its solubility in water is limited, but it is highly soluble in organic solvents such as ethanol, methanol, and dichloromethane.
In the realm of chemical synthesis, (2-Fluoro-6-methoxyphenyl)hydrazine serves as a valuable reagent for the preparation of a wide range of compounds. One of its key applications is in the synthesis of heterocyclic compounds, particularly those with biological activity. For instance, recent studies have demonstrated the utility of this hydrazine derivative in the formation of pyrazoles, triazoles, and other nitrogen-containing rings, which are essential scaffolds in drug discovery and development.
Pharmaceutical research has also seen significant interest in (2-Fluoro-6-methoxyphenyl)hydrazine. The presence of the fluoro and methoxy groups imparts unique electronic and steric properties to the molecule, which can influence its biological activity. Researchers have explored its potential as a lead compound for the development of new drugs targeting various diseases. For example, a study published in the Journal of Medicinal Chemistry reported that derivatives of (2-Fluoro-6-methoxyphenyl)hydrazine exhibited potent antitumor activity against several cancer cell lines, making it a promising candidate for further investigation in oncology.
Beyond its pharmaceutical applications, (2-Fluoro-6-methoxyphenyl)hydrazine has found use in materials science. Its ability to participate in condensation reactions with aldehydes and ketones makes it suitable for the synthesis of polymers and other functional materials. Recent advancements in polymer chemistry have leveraged this hydrazine derivative to create novel materials with enhanced mechanical properties and thermal stability. These materials have potential applications in areas such as coatings, adhesives, and electronic devices.
The safety profile of (2-Fluoro-6-methoxyphenyl)hydrazine is an important consideration for its handling and use. While it is generally considered stable under normal laboratory conditions, proper precautions should be taken to avoid exposure to skin and eyes, as well as inhalation of vapors. It is recommended to handle this compound in a well-ventilated area or fume hood to minimize health risks.
In conclusion, (2-Fluoro-6-methoxyphenyl)hydrazine (CAS No. 1388076-43-4) is a multifaceted compound with a wide range of applications in chemical synthesis, pharmaceutical research, and materials science. Its unique molecular structure and versatile reactivity make it an invaluable tool for researchers working in these fields. As ongoing studies continue to uncover new possibilities for this compound, its importance in scientific research is likely to grow even further.
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